(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
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Overview
Description
The compound “(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide” is a complex organic molecule that features a thieno[2,3-b]thiopyran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The key steps may include:
- Formation of the thieno[2,3-b]thiopyran core through cyclization reactions.
- Introduction of the sulfonamide group via sulfonation and subsequent amination.
- Incorporation of the pentadeuterioethylamino group through a deuterium exchange reaction.
- Final functionalization steps to introduce the methyl and dioxo groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thieno[2,3-b]thiopyran core can be oxidized to introduce additional functional groups.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methyl and pentadeuterioethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its sulfonamide group is known to exhibit antibacterial and anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic applications, such as in the treatment of bacterial infections or inflammatory diseases.
Industry
In the materials science industry, the compound’s unique chemical properties may be utilized in the development of new materials with specific functionalities, such as catalysts or sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, the sulfonamide group may inhibit bacterial enzymes, leading to antibacterial activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfamethoxazole.
Thienopyrans: Compounds with similar thieno[2,3-b]thiopyran cores, such as thienopyridines.
Uniqueness
The uniqueness of “(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide” lies in its combination of functional groups and isotopic labeling. The presence of deuterium atoms can significantly alter the compound’s chemical and biological properties, making it a valuable tool for research and development.
Properties
Molecular Formula |
C10H16N2O4S3 |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m0/s1/i1D3,3D2 |
InChI Key |
IAVUPMFITXYVAF-YPFVYTSYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C |
Origin of Product |
United States |
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